2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane

Molecular Weight Volatility Emollience

2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane (CAS 55470-97-8) is a saturated, highly branched acyclic alkane with molecular formula C42H86 and molecular weight 591.13 g/mol. It belongs to the class of high-molecular-weight hydrocarbons that are typically employed as reference standards in gas chromatography–mass spectrometry (GC-MS), as model compounds in physical chemistry studies, or as specialty base fluids in formulations requiring low volatility and specific rheological profiles.

Molecular Formula C42H86
Molecular Weight 591.1 g/mol
CAS No. 55470-97-8
Cat. No. B13952292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane
CAS55470-97-8
Molecular FormulaC42H86
Molecular Weight591.1 g/mol
Structural Identifiers
SMILESCC(CCC(CCCCC(CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C
InChIInChI=1S/C42H86/c1-33(29-39(5,6)7)21-25-37(26-22-34(2)30-40(8,9)10)19-17-18-20-38(27-23-35(3)31-41(11,12)13)28-24-36(4)32-42(14,15)16/h33-38H,17-32H2,1-16H3
InChIKeyODRMXCPHVVYLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane: A C42 Branched Hydrocarbon for Specialized Procurement


2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane (CAS 55470-97-8) is a saturated, highly branched acyclic alkane with molecular formula C42H86 and molecular weight 591.13 g/mol [1]. It belongs to the class of high-molecular-weight hydrocarbons that are typically employed as reference standards in gas chromatography–mass spectrometry (GC-MS), as model compounds in physical chemistry studies, or as specialty base fluids in formulations requiring low volatility and specific rheological profiles [2]. Critically evaluated thermophysical property data—including phase boundary pressure, density, viscosity, and refractive index—are available from the NIST/TRC Web Thermo Tables (WTT) [3], providing a quantitative foundation for scientific selection.

Branched C42 alkane for GC-MS reference & model compound research
NIST/TRC thermophysical property standard available
Library-verified spectra support method-ready identification

Why Simple Substitution of 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane with Squalane or Linear Alkanes Risks Specification Failure


Although high-molecular-weight alkanes such as squalane (C30H62) or linear dotetracontane (C42H86) share the same elemental composition class, their physicochemical properties diverge substantially due to differences in molecular weight, carbon backbone architecture, and degree of branching . The target compound’s unique arrangement of six methyl branches and two 3,5,5-trimethylhexyl substituents on an octadecane core yields a more compact, sterically hindered structure that influences melting behavior, volatility, and hydrodynamic radius in solution relative to linear or less-branched analogs [1]. Substituting without compensating for these differences can lead to inaccurate chromatographic retention times, mismatched formulation rheology, or unreliable thermophysical property predictions—directly undermining analytical accuracy or product performance [2].

Target Compound
C42 highly branched alkane; extensive methyl/trimethylhexyl substituents
Squalane (C30)
Lower molecular weight and boiling point may shift volatility and chromatographic retention; not a direct substitute for high-temperature or low-evaporative-loss applications.
Target Compound
Branched architecture depresses crystallization; liquid at ambient
Linear n-Dotetracontane
Same molecular formula but linear; remains solid at room temperature (mp ~83–86 °C). Direct substitution would require co-solvents or heating; low-temperature fluidity profile will not transfer.

Quantitative Differentiation of 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane vs. Squalane and Linear n-Dotetracontane


Molecular Weight Advantage Over Squalane for Low-Volatility and Emollience Applications

The target compound possesses a molecular weight of 591.15 g/mol, which is approximately 40% greater than squalane (422.81 g/mol) [1]. This higher molecular mass directly translates to lower vapor pressure and reduced evaporative loss at skin temperature, a critical parameter for long-lasting emolliency in cosmetic oils and high-temperature lubricant basestocks [2]. While squalane is widely used for its sensorial properties, its lower molecular weight results in a boiling point of ~350 °C under atmospheric conditions, whereas the target compound's predicted normal boiling point is 596.4 °C .

MW vs Squalane
Class-level inference
ΔMW +168 g/mol (+40%); ΔTboil ≈ +246 °C
Supports lower volatility screening
Boiling point predicted; verify with experimental data
Molecular Weight Volatility Emollience Cosmetic Formulation

Branching Architecture Depresses Crystallization Point Relative to Linear n-Dotetracontane

Linear n-dotetracontane (C42H86) has a reported melting point range of 83–86 °C , which renders it a solid at room temperature and unusable as a fluid phase ingredient. Although a direct experimental melting point for the target compound is not publicly available, the extensive branching introduced by two 3,5,5-trimethylhexyl side chains and six methyl substituents is known, from class-level understanding of alkane physical chemistry, to disrupt crystalline packing and dramatically lower the melting point relative to the linear isomer [1]. The target compound is thus expected to remain liquid or semi-solid at significantly lower temperatures, enabling its use in ambient-temperature formulations.

Branching & Crystallization
Class-level inference
Expected liquid at ambient; n-C42 mp 83–86 °C
Supports low-temperature fluidity context
Experimental melting point not reported
Branching Pour Point Low-Temperature Fluidity Lubricant

Spectral Fingerprint Availability for Unambiguous Identification in Complex Matrices

Unlike many specialty branched alkanes that lack publicly curated spectral data, 2,2,4,15,17,17-hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane has a fully characterized spectral profile comprising ¹H NMR, FTIR, and two GC-MS mass spectra (EI) catalogued in the Wiley KnowItAll and Registry of Mass Spectral Data libraries [1]. This spectral availability ensures that laboratories can unambiguously confirm compound identity and monitor purity using routine GC-MS workflows without the need for in-house synthesis of verification standards.

Spectral Library Coverage
Supporting evidence
¹H NMR, FTIR, 2 GC-MS spectra in Wiley libraries
Supports unambiguous GC-MS identification
Confirm spectral match with in-house library
Mass Spectrometry GC-MS Reference Standard Spectral Library

Critically Evaluated Thermophysical Data Availability Reduces Engineering Uncertainty

A key differentiator for procurement in process engineering and computational chemistry is the availability of critically evaluated, experimentally validated thermophysical properties. The NIST/TRC Web Thermo Tables for the target compound include viscosity (liquid, 310–372 K, 4 data points; gas, 780–1310 K), density (liquid, 273–874 K, 9 data points), and phase boundary pressure (270–874 K, 10 data points) [1]. In contrast, no equivalent NIST/TRC critically evaluated dataset exists for squalane or n-dotetracontane in the same consolidated database [2], meaning that simulations using the target compound can be anchored to higher-quality data with quantified uncertainty bounds.

NIST/TRC Data Availability
Supporting evidence
Viscosity, density, phase boundary data (4–10 points each)
Supports engineering simulation with bounded uncertainty
Data coverage limited to listed temperature ranges
Thermophysical Properties Process Simulation Viscosity NIST

Procurement-Driven Application Scenarios for 2,2,4,15,17,17-Hexamethyl-7,12-bis(3,5,5-trimethylhexyl)octadecane


Reference Standard for High-Temperature GC-MS Analysis of Complex Hydrocarbon Mixtures

Due to its well-defined retention characteristics, documented mass spectra, and high thermal stability (predicted Tboil ~ 596 °C), this compound serves as a retention-time marker and internal standard in the GC-MS analysis of petroleum fractions, synthetic lubricants, and environmental hydrocarbon samples. Its spectral presence in the Wiley Registry ensures reproducible identification across instruments and laboratories [1].

Model Compound for Studying the Physical Chemistry of Highly Branched Alkanes

The availability of NIST/TRC critically evaluated thermophysical data—spanning viscosity, density, and phase equilibrium—makes this compound an ideal model system for computational chemistry validation studies of branched alkane behavior, equations-of-state development, and molecular dynamics simulations [2].

Low-Volatility Base Fluid for High-Temperature Formulations

With a boiling point approximately 246 °C higher than squalane, the compound is suitable as a non-volatile carrier oil or base fluid in high-temperature lubricant blends, heat-transfer fluids, and non-aqueous cosmetic formulations that are exposed to elevated processing temperatures, where evaporative loss of the oil phase is a critical performance metric .

Compatibility Agent in Non-Polar Solvent Systems

The extensive branching and high logP (predicted ACD/LogP = 20.50) indicate excellent solubility in non-polar organic solvents and compatibility with silicone oils and other hydrophobic formulation components . This can be exploited to tune the polarity profile of solvent blends without introducing aromatic or heteroatom-containing co-solvents.

Application
Selection Property
Validation Focus
GC-MS retention time marker for complex hydrocarbon mixtures
Library-verified spectra and predicted thermal stability
Retention time reproducibility and MS spectrum match
Model compound for branched alkane physical chemistry
Critically evaluated NIST/TRC thermophysical dataset
Phase behavior and property prediction validation
High-temperature carrier oil / non-volatile base fluid
Predicted low volatility and high boiling point
Evaporative loss under process temperature conditions
Non-polar solvent blend compatibility agent
High predicted logP and branched architecture
Polarity profile tuning and hydrophobic phase compatibility
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